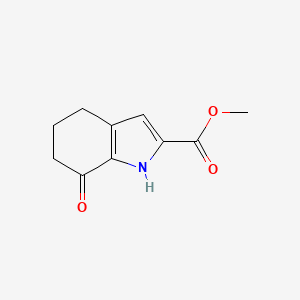![molecular formula C7H14N2 B3102633 5-Methyl-2,5-diazaspiro[3.4]octane CAS No. 1421374-01-7](/img/structure/B3102633.png)
5-Methyl-2,5-diazaspiro[3.4]octane
Overview
Description
Synthesis Analysis
The compound was first synthesized in 1962 by the reaction of two common organic compounds: acetone and hydrazine. A more recent synthesis approach involves the annulation of the cyclopentane ring and the four-membered ring . Three successful routes for the synthesis were developed .Molecular Structure Analysis
The molecular structure of 5-Methyl-2,5-diazaspiro[3.4]octane is represented by the Inchi Code: 1S/C7H14N2.2ClH/c1-9-4-2-3-7 (9)5-8-6-7;;/h8H,2-6H2,1H3;2*1H . The molecular weight is 199.12 .Chemical Reactions Analysis
In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 126.200, a density of 1.0±0.1 g/cm3, and a boiling point of 174.4±8.0 °C at 760 mmHg . The molecular formula is C7H14N2 .Scientific Research Applications
1. Stereospecific Cycloaddition Reactions
5-Oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, closely related to 5-Methyl-2,5-diazaspiro[3.4]octane, have been synthesized through stereospecific [3+2] 1,3-cycloaddition reactions. This process involves the use of 3-methylene azetidin-2-ones with nitrones, resulting in different envelope conformations of isoxazolidine rings, which affect the positioning of substituents (Chiaroni et al., 2000).
2. Anti-Malarial Drug Research
A novel diazaspiro[3.4]octane series, identified from a Plasmodium falciparum whole-cell high-throughput screening campaign, showed promising activity against multiple stages of the malaria parasite lifecycle. These compounds, derived from a sp3-rich scaffold, exhibited low nanomolar asexual blood-stage activity and strong gametocyte sterilizing properties, indicating potential as anti-malarial drugs (Le Manach et al., 2021).
3. Chiroptical Property Studies
Chiroptical properties of diazirine chromophores, including this compound, have been studied. These measurements suggest that the Cotton effect of the long-wavelength absorption adheres to an octant rule, which is significant in understanding the optical activity and stereochemistry of such compounds (Shustov et al., 1990).
4. Development of Antitubercular Leads
A study exploring the molecular periphery of a 2,6-diazaspiro[3.4]octane core identified potent nitrofuran antitubercular leads. These compounds, with varied azole substituents, demonstrated significant in vitro inhibitory activity against Mycobacterium tuberculosis, highlighting the potential of diazaspiro[3.4]octane derivatives in tuberculosis treatment (Lukin et al., 2023).
Safety and Hazards
Future Directions
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents . This suggests potential future directions in the development of new compounds using 5-Methyl-2,5-diazaspiro[3.4]octane as a building block.
properties
IUPAC Name |
5-methyl-2,5-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-3-7(9)5-8-6-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSNDRXDYVEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)
![1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-](/img/structure/B3102575.png)
![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)
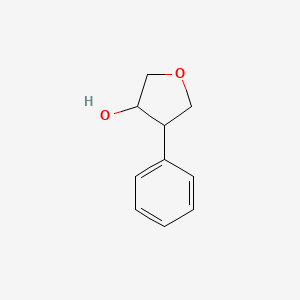

![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)
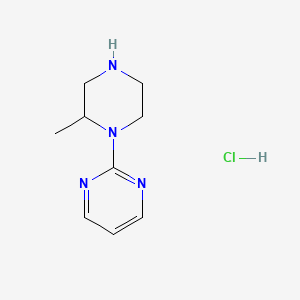
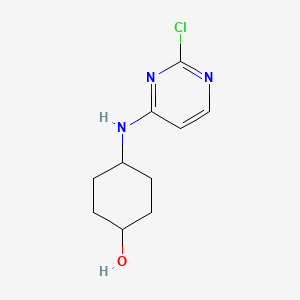
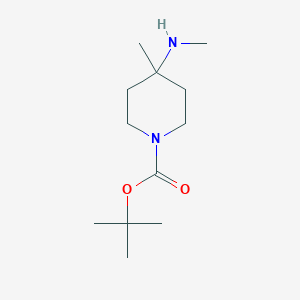
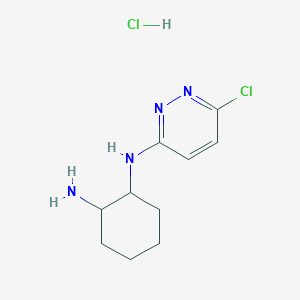
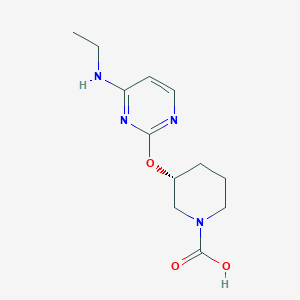
![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)
